2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol
Overview
Description
“2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol” is a chemical compound with the molecular formula C7H9N3O . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2, (H3,8,9,10,11) . This indicates the presence of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
The molecular weight of “2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol” is 151.17 . It is a solid substance at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Researchers have synthesized derivatives of 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol, such as 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. These compounds were structurally analyzed using single-crystal X-ray diffraction, showcasing their potential in structural chemistry and material science. The enantiomers of these compounds displayed differences in crystal structure and space groups, indicating their potential applications in areas where molecular chirality plays a crucial role (Gao et al., 2015).
Antitumor and Antimicrobial Applications
- Enantiomers derived from the compound exhibited significant antitumor activity, with one enantiomer showing higher efficacy against the MCF-7 cancer cell line compared to the reference drug, gefitinib. This highlights the compound's potential application in cancer research and treatment (Gao et al., 2015).
- Novel series of pyrimidine derivatives, synthesized using the compound as a starting material, showed pronounced antimicrobial properties, indicating the compound's utility in developing new antimicrobial agents (Salahuddin, Kakad, & Shantakumar, 2009).
Inhibitory and Biological Activities
- The compound's derivatives have been studied for their inhibitory activities against various enzymes and biological processes. For instance, 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues of trimethoprim were synthesized as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. These studies are pivotal in understanding the compound's potential in developing new therapeutic agents (Rosowsky, Papoulis, & Queener, 1998).
properties
IUPAC Name |
2-amino-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-9-5-3-1-2-4(5)6(11)10-7/h1-3H2,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXRMEZIFWONFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954705 | |
Record name | 2-Imino-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol | |
CAS RN |
33081-06-0 | |
Record name | 33081-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Imino-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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